3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS No.: 1219967-75-5
Cat. No.: VC2930029
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride - 1219967-75-5](/images/structure/VC2930029.png)
Specification
CAS No. | 1219967-75-5 |
---|---|
Molecular Formula | C12H16Cl3NO |
Molecular Weight | 296.6 g/mol |
IUPAC Name | 3-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H |
Standard InChI Key | GMYWWYVRLBTXLS-UHFFFAOYSA-N |
SMILES | C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl |
Canonical SMILES | C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Identification
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a crystalline compound with the molecular formula C₁₂H₁₆Cl₃NO. Based on available data for related compounds, it has a molecular weight of approximately 296.6 g/mol . The compound contains a pyrrolidine ring with an oxymethyl linkage to a 2,4-dichlorobenzyl group, with the nitrogen protonated as a hydrochloride salt .
Structural Features
The compound exhibits several key structural features that define its chemical behavior and applications:
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A pyrrolidine heterocycle with an oxymethyl substituent at the 3-position
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A benzyl group featuring chlorine atoms at the 2- and 4-positions
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A salt formation with hydrochloric acid
Structural Classification and Related Compounds
This compound belongs to a broader family of functionalized pyrrolidines that include similar compounds such as:
Physicochemical Properties
Physical Characteristics
Based on analogous compounds, 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is likely a white to off-white crystalline solid at room temperature. The compound is expected to be stable under normal storage conditions, though like many hydrochloride salts, it may be hygroscopic.
Solubility Profile
While specific solubility data is limited, structure-based predictions suggest moderate to good solubility in polar protic solvents such as methanol, ethanol, and water. The hydrochloride salt formation enhances water solubility compared to the free base form. It is also likely soluble in acetonitrile, DMSO, and DMF, which are common solvents for similar compounds used in synthetic chemistry.
Spectroscopic Properties
The compound would be expected to show characteristic spectroscopic profiles:
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NMR Spectroscopy: Distinctive signals for the pyrrolidine ring protons, the oxymethyl bridge, and the aromatic protons of the dichlorobenzyl group
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IR Spectroscopy: Characteristic bands for C-O stretching (ether linkage), C-Cl bonds, and pyrrolidine ring vibrations
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Mass Spectrometry: Molecular ion peak corresponding to the molecular weight with characteristic isotope patterns due to chlorine atoms
Synthesis and Production Methods
Alternative Synthetic Methods
Based on patent literature for related compounds, alternative approaches might include:
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Palladium-catalyzed coupling reactions using appropriate substrates
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Alkylation of appropriately functionalized pyrrolidine derivatives with 2,4-dichlorobenzyl halides in acetonitrile in the presence of potassium carbonate
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Synthesis via the corresponding free base followed by acidification with HCl in an appropriate solvent such as dioxane
Purification Techniques
Purification methods for this type of compound typically include:
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Recrystallization from suitable solvents like acetonitrile
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Column chromatography on silica gel
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Conversion to the free base for purification followed by reformation of the hydrochloride salt
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Trituration with non-polar solvents such as diethyl ether or heptane
Applications and Uses
Pharmaceutical Research
The primary application of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride appears to be in pharmaceutical research, where it serves as:
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A building block in medicinal chemistry for drug discovery
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An intermediate in the synthesis of more complex bioactive molecules
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A structural component that can impart specific pharmacokinetic properties to drug candidates
Chemical Synthesis
In the field of organic synthesis, this compound may function as:
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A precursor for more complex heterocyclic systems
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A source of functionalized pyrrolidine moieties in convergent syntheses
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A model compound for studying etherification and related reactions
Protein Degrader Research
Some related compounds have been categorized as "Protein Degrader Building Blocks," suggesting potential applications in the emerging field of targeted protein degradation, which has become an important area in drug discovery .
Analytical Methods and Characterization
Identification Techniques
Several analytical methods can be employed for the identification and characterization of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride:
Chromatographic Methods
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HPLC with UV detection
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Liquid chromatography/mass spectrometry (LC/MS) using appropriate columns such as C18
Spectroscopic Methods
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NMR spectroscopy (¹H, ¹³C, and potentially 2D experiments)
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IR spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Structure-Activity Relationships and Biological Relevance
Structural Features and Activity
The key structural features that potentially contribute to the biological activity of this compound include:
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The pyrrolidine ring, which is a common pharmacophore found in many bioactive compounds
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The 2,4-dichlorobenzyl group, which can influence lipophilicity, metabolic stability, and target binding
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The oxymethyl linkage, which provides a specific spatial arrangement and flexibility
Comparison with Related Bioactive Compounds
Several compounds with structural similarities have demonstrated various biological activities:
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Compounds containing the 2,4-dichlorophenyl moiety have shown applications in antifungal agents
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Functionalized pyrrolidines serve as key structural components in numerous pharmaceutical agents
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Benzyl ether linkages are often employed to modulate pharmacokinetic properties of drug molecules
Future Research Directions
Synthetic Methodology Development
Opportunities exist for:
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Development of more efficient and environmentally friendly synthetic routes
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Application of flow chemistry techniques for scaled production
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Investigation of stereoselective synthesis methods if stereogenic centers are present
Emerging Applications
Novel applications might include:
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Use in chemical biology as molecular probes
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Incorporation into functional materials with specialized properties
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Applications in catalysis or as ligands for metal-mediated reactions
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